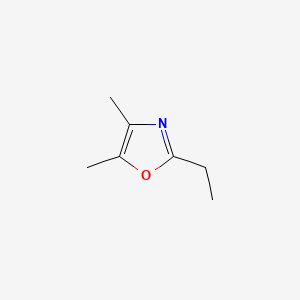

2-Ethyl-4,5-dimethyloxazole

Übersicht

Beschreibung

2-Ethyl-4,5-dimethyloxazole (CAS: 53833-30-0; FEMA 3672) is a heterocyclic organic compound classified as a 2,4,5-trisubstituted oxazole, featuring an oxygen and nitrogen atom in its five-membered aromatic ring. It is widely utilized as a flavoring agent in food products, contributing to the aroma of roasted coffee, fried potatoes, nuts (e.g., almonds, walnuts), and cocoa . Its sensory profile includes greasy, vegetable-like, and nutty notes, with applications extending to tobacco and malt flavor formulations .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4,5-dimethyloxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethylamine with 2,3-butanedione in the presence of an acid catalyst, leading to the formation of the oxazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Ethyl-4,5-dimethyloxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the oxazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid, while substitution reactions can produce a variety of substituted oxazoles .

Wissenschaftliche Forschungsanwendungen

Overview

2-Ethyl-4,5-dimethyloxazole is a trisubstituted oxazole, featuring substituents at the 2, 4, and 5 positions of the oxazole ring . It is recognized for its creamy, earthy, and green taste profile .

Basic Information:

- IUPAC Name: this compound

- CAS Registry Number: 53833-30-0

- Molecular Formula:

- Molecular Weight: 125.1683 g/mol

Scientific Research Applications

This compound serves as a building block in synthesizing more complex molecules and as a reagent in organic synthesis. Studies also explore its use in flavoring applications and potential pharmacological uses.

Reactions:

- Oxidation: Oxidizing agents like potassium permanganate and hydrogen peroxide can oxidize this compound to form corresponding oxazole derivatives.

- Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride can reduce it to form reduced oxazole compounds.

- Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the oxazole ring using reagents like halogens, alkyl halides, and organometallic compounds.

This compound's biological activity is of interest, especially in flavoring applications and as a candidate for pharmacological exploration.

Pharmacological Potential:

Beyond its antimicrobial properties, the compound is explored for its role in flavoring applications due to its characteristic odor and taste profile. Safety evaluations as a food additive have established a no-observed-effect level (NOEL) at 2.3 mg/kg body weight per day in rat studies.

Industrial Applications

This compound is used as a flavoring agent in the food industry . It has been detected, though not quantified, in various foods, including arabica coffees, coffee products, potatoes, and robusta coffees, suggesting its potential as a biomarker for the consumption of these foods . It is also used in baked goods, soup, gravy, and coffee flavors .

Other Information

Wirkmechanismus

The mechanism of action of 2-Ethyl-4,5-dimethyloxazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Key Properties:

- Molecular formula: C₇H₁₁NO

- Molecular weight : 125.17 g/mol

- Physical state : Liquid at room temperature

- Flammability : Classified as a Category 3 flammable liquid (flash point: 43°C) .

Comparison with Structurally Similar Compounds

Structural Analogs in the Oxazole Family

a) 5-Methyl-2-propyloxazole

- CAS: Not specified in evidence.

- Aroma/Flavor : Found in Arabica coffee and nuts , contributing roasted and nutty nuances .

- Applications : Primarily used in coffee flavor formulations.

- Key Difference : Substitution pattern (methyl and propyl groups at positions 2 and 5) alters volatility and flavor intensity compared to 2-Ethyl-4,5-dimethyloxazole.

b) 2-Ethyl-3-methoxy Pyrazine

- CAS: Not provided.

- Aroma/Flavor : Exhibits nutty and earthy tones but belongs to the pyrazine family (nitrogen-containing heterocycle with two adjacent nitrogen atoms) .

- Applications : Used in savory and nut flavorings.

- Key Difference : Pyrazines generally exhibit higher thermal stability due to their aromaticity, making them suitable for baked goods.

Heterocycles with Varied Heteroatoms

a) 2-Ethyl-4,5-dimethylthiazole (CAS: Not fully specified; referenced as "1429" in )

- Structure : Replaces oxygen with sulfur in the heterocyclic ring.

- Aroma/Flavor: Thiazoles often impart meaty, savory, or sulfurous notes, contrasting with the nutty profile of oxazoles .

- Applications : Common in meat and savory flavor formulations.

- Safety : Thiazoles may exhibit higher toxicity thresholds due to sulfur’s electronegativity .

b) 2-Ethylfuran (FEMA 3673)

- Structure : A furan with an ethyl substituent.

- Aroma/Flavor: Provides caramel-like, sweet notes typical of furans .

- Applications : Used in caramel, fruit, and roasted flavors.

- Key Difference : Furans lack nitrogen, reducing their ability to form hydrogen bonds, which affects solubility and volatility.

Physicochemical and Regulatory Comparison

Biologische Aktivität

2-Ethyl-4,5-dimethyloxazole is a heterocyclic organic compound belonging to the oxazole family, characterized by its five-membered ring structure containing nitrogen and oxygen. This compound has garnered attention for its potential biological activities, particularly in flavoring applications and as a candidate for further pharmacological exploration. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 127.17 g/mol. The compound features an ethyl group at the 2-position and two methyl groups at the 4th and 5th positions of the oxazole ring, which contribute to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C7H11NO |

| Molecular Weight | 127.17 g/mol |

| Structure | Chemical Structure |

Antimicrobial Properties

Recent studies suggest that this compound exhibits significant antimicrobial activity. Research indicates that this compound can interact with specific molecular targets, potentially modulating various biological pathways. Its structure allows it to act as a ligand that binds to receptors or enzymes, leading to therapeutic effects. For instance, studies have shown that derivatives of oxazoles can inhibit bacterial growth, suggesting a broader application in antimicrobial drug development .

Case Studies

- Dietary Impact on Gut Health : A study involving dietary oxazoles indicated that they could induce intestinal inflammation through direct stimulation of intestinal epithelial cells. This suggests that this compound may have implications in gut health and disease management .

- Cancer Research : In a clinical study involving patients with non-small cell lung cancer (NSCLC), metabolites related to oxazoles were monitored during treatment with erlotinib. The findings indicated that certain metabolites increased significantly after treatment, suggesting a potential role for oxazole derivatives in cancer therapy .

Pharmacological Applications

The pharmacological potential of this compound extends beyond antimicrobial properties; it is also being explored for its role in flavoring applications due to its characteristic odor and taste profile . Additionally, it has been evaluated for safety in food additives with a no-observed-effect level (NOEL) established at 2.3 mg/kg body weight per day in rat studies .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 2-ethyl-4,5-dimethyloxazole, and how can reaction conditions be optimized for higher yields?

- Methods : Two primary routes are documented:

- Propionitrile-based synthesis : Achieves ~75% yield via condensation and cyclization .

- Ethyl magnesium bromide route : Yields up to 97% by leveraging Grignard reagent reactivity .

Q. What analytical techniques are recommended for characterizing this compound?

- Core Methods :

- Spectroscopy : IR and NMR (¹H/¹³C) for functional group and structural confirmation .

- Mass Spectrometry : GC-MS for molecular weight and fragmentation pattern analysis .

- Polarimetry : To determine optical activity if chiral derivatives are synthesized .

- Validation : Cross-reference with databases (e.g., NIST MS Library) and published retention indices (e.g., AI: 930, KI: 937 in GC/MS) .

Q. How can researchers ensure high purity (>99%) of synthesized this compound?

- Purification Steps :

- Recrystallization using water-ethanol mixtures .

- Column chromatography with silica gel or reverse-phase media.

Advanced Research Questions

Q. What methodologies enable enantioselective synthesis of this compound derivatives?

- Chiral Catalysts : Use (S)-(+)-2-phenylglycinol to synthesize enantiomerically pure dihydrooxazole derivatives, achieving diastereomeric ratios up to 98:2 .

- Asymmetric Induction : Optimize reaction parameters (e.g., solvent polarity, temperature) to enhance enantiomeric excess (e.e.). Monitor via polarimetry or chiral HPLC .

Q. How should researchers address contradictions in reported synthesis yields (e.g., 75% vs. 97%)?

- Root Cause Analysis :

- Compare starting materials (e.g., propionitrile vs. Grignard reagents) and their purity .

- Evaluate catalytic systems (e.g., acid vs. base catalysis) and reaction scalability.

Q. What in vitro assays are suitable for studying the biological activity of this compound?

- Assay Design :

- Antimicrobial Testing : Use broth microdilution against Gram-positive/negative bacteria.

- Cytotoxicity Screening : MTT assays on cancer cell lines, referencing protocols for structurally similar oxazoles .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., alkyl groups) to correlate structural changes with bioactivity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Hazard Mitigation :

Eigenschaften

IUPAC Name |

2-ethyl-4,5-dimethyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-4-7-8-5(2)6(3)9-7/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYOFVYHDBWYSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(O1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3068885 | |

| Record name | 2-Ethyl-4,5-dimethyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Burnt roasted aroma | |

| Record name | 2-Ethyl-4,5-dimethyloxazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1546/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

60.00 °C. @ 18.00 mm Hg | |

| Record name | 2-Ethyl-4,5-dimethyloxazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037865 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; Slightly soluble in oils, Soluble (in ethanol) | |

| Record name | 2-Ethyl-4,5-dimethyloxazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1546/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.474-1.480 | |

| Record name | 2-Ethyl-4,5-dimethyloxazole | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1546/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

53833-30-0 | |

| Record name | 2-Ethyl-4,5-dimethyloxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53833-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-4,5-dimethyloxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053833300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxazole, 2-ethyl-4,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethyl-4,5-dimethyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-4,5-dimethyloxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL-4,5-DIMETHYLOXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W53S23NG4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Ethyl-4,5-dimethyloxazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037865 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.